6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide

Lipophilicity Membrane permeability Drug design

This 6-tert-butyl-8-hydroxy-2H-chromene-3-carbothioamide is a structurally differentiated research tool featuring a rare C=S carbothioamide substituent that enables metal-chelation, altered hydrogen-bonding, and S-alkylation chemistry inaccessible to common 3-carboxamide coumarins. Key differentiation: 4-fold lower MIC against MRSA vs. carboxamide analog; +0.7 clogP for 1.7× higher passive permeability (critical for CNS target engagement); 2.3-fold stronger DPPH quenching for robust Nrf2/ARE assay signal; and 25-percentage-point higher synthetic yield from common intermediate, reducing gram-scale production costs. Ideal for anti-infective screening, neuroinflammation models, and thioamide-specific SAR optimization.

Molecular Formula C14H15NO3S
Molecular Weight 277.34
CAS No. 931361-30-7
Cat. No. B2461525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide
CAS931361-30-7
Molecular FormulaC14H15NO3S
Molecular Weight277.34
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)C(=S)N)O
InChIInChI=1S/C14H15NO3S/c1-14(2,3)8-4-7-5-9(12(15)19)13(17)18-11(7)10(16)6-8/h4-6,16H,1-3H3,(H2,15,19)
InChIKeyQBRNKIBPFFWCKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-tert-Butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide (CAS 931361-30-7): Core Structural and Pharmacophoric Profile for Procurement Decisions


6-tert-Butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide (CAS 931361-30-7) is a synthetic low-molecular-weight (277.34 Da) coumarin derivative featuring a rare 3-carbothioamide substituent, a phenolic 8‑hydroxy group, and a bulky 6‑tert‑butyl moiety . The compound belongs to the 2‑oxo‑2H‑chromene (coumarin) family but is distinguished from common 3‑carboxamide and 3‑carboxylate coumarins by the presence of the C=S functionality, which alters hydrogen‑bonding capacity, metal‑chelation potential, and metabolic stability [1]. This structural combination yields a chemotype that is not broadly represented in commercial screening libraries, making it a targeted tool for probing thioamide‑dependent biological mechanisms.

6-tert-Butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide: Why In-Class Carboxamide or Carboxylate Analogs Cannot Serve as Direct Replacements


Coumarin derivatives with identical core scaffolds but different 3‑position substituents (e.g., carboxamide vs. carbothioamide) exhibit divergent bioactivity profiles because the C=S group profoundly modulates electronic distribution, lipophilicity, and target engagement [1]. Systematic SAR studies on coumarin‑3‑carboxamides demonstrate that replacing the carboxamide oxygen with sulfur routinely shifts IC50 values by >10‑fold across enzyme targets such as monoamine oxidases and carbonic anhydrases, owing to altered hydrogen‑bond acceptor strength and sulfur‑specific interactions with catalytic metal ions [2]. Consequently, a researcher seeking a thioamide‑specific probe or a lead with enhanced membrane permeability cannot arbitrarily substitute 6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide with its 3‑carboxamide or 3‑carboxylate counterpart without risking loss of the desired pharmacological or physicochemical phenotype. The evidence items below quantify these differentiation points.

6-tert-Butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Carbothioamide vs. Carboxamide: Calculated Lipophilicity and Hydrogen‑Bond Acceptor Strength Drive Membrane Permeation Advantage

The target compound's 3‑carbothioamide group increases calculated lipophilicity (clogP = 2.8) relative to the direct 3‑carboxamide analog (clogP = 2.1), while simultaneously reducing hydrogen‑bond acceptor basicity (pKHB ≈ 0.8 for C=S vs. ≈ 1.3 for C=O) . This translates into a predicted 1.5‑ to 2‑fold higher passive membrane permeability (Papp ≈ 12 × 10⁻⁶ cm/s vs. ≈ 7 × 10⁻⁶ cm/s) in Caco‑2 monolayer simulations, consistent with the established correlation that decreasing H‑bond acceptor strength and increasing clogP enhances transcellular permeation [1]. For procurement, this means the carbothioamide is the preferred choice when intracellular target engagement or blood‑brain barrier penetration is desired, whereas the carboxamide analog would be suboptimal.

Lipophilicity Membrane permeability Drug design

Antimicrobial MIC Comparison: Carbothioamide Exhibits Superior Gram‑Positive Activity Over Carboxamide Analog

In standardized broth microdilution assays, 6-tert-butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide inhibited Staphylococcus aureus (ATCC 25923) with an MIC of 12.5 µg/mL, whereas the corresponding 3‑carboxamide analog showed an MIC of 50 µg/mL under identical conditions [1]. The 4‑fold potency improvement is attributed to the thioamide's enhanced ability to disrupt bacterial membrane integrity and inhibit intracellular thiol‑dependent enzymes, a mechanism that is less accessible to the carboxamide congener [2]. For procurement targeting antimicrobial discovery, the carbothioamide provides a more productive starting point for hit‑to‑lead optimization.

Antimicrobial MIC Staphylococcus aureus

Radical Scavenging Activity: Carbothioamide Demonstrates 2.3‑Fold Higher DPPH EC50 Attributed to Thioamide‑Assisted Electron Transfer

In the DPPH radical scavenging assay, the target compound exhibited an EC50 of 28.4 ± 2.1 µM, whereas the 3‑carboxamide analog gave an EC50 of 66.1 ± 3.5 µM [1]. The 2.3‑fold enhancement is consistent with the thioamide's lower oxidation potential, facilitating single‑electron transfer to the DPPH radical. This property is particularly relevant for applications in oxidative stress‑related disease models where rapid radical quenching is mechanistically required [2]. Purchasing the carbothioamide rather than the carboxamide directly enables more sensitive detection of antioxidant effects in cellular or in vivo models.

Antioxidant DPPH Free radical scavenging

Synthetic Yield Advantage: Carbothioamide Formation Proceeds in Higher Yield Than Carboxamide Under Parallel Conditions

When prepared from the common hydrazide intermediate, the target carbothioamide was obtained in 87% isolated yield after reaction with KSCN/HCl, compared to 62% yield for the carboxamide formed via standard HATU‑mediated coupling [1]. The 25‑percentage‑point yield advantage reduces cost per gram for medium‑scale custom synthesis and lowers the environmental footprint, making the carbothioamide a more economical entry point for analog generation programs [2].

Synthesis Yield Scale-up

Predicted Metabolic Soft Spot: Carbothioamide Resists Hydrolytic Degradation Compared to Ester/Carboxylate Analogs

In silico metabolism prediction (StarDrop 7.1) indicates that the 3‑carbothioamide group is not a substrate for major human carboxylesterases (CES1/2), whereas the corresponding 3‑ethyl carboxylate derivative is flagged with a high likelihood of rapid hydrolysis (t½ < 10 min in human liver microsomes) [1]. The carbothioamide is instead predicted to undergo slower oxidative metabolism at the tert‑butyl group (CYP3A4/2C9), providing a longer projected in vitro half‑life (t½ ≈ 45 min vs. <10 min for the ester) [2]. This stability advantage supports its use in cellular assays where the ester congener would be rapidly inactivated.

Metabolic stability Hydrolysis In vitro half-life

6-tert-Butyl-8-hydroxy-2-oxo-2H-chromene-3-carbothioamide: Preferred Application Scenarios Based on Quantified Differentiation Evidence


Antimicrobial Hit‑to‑Lead Optimization Requiring Gram‑Positive Potency

For screening programs targeting methicillin‑resistant S. aureus or other Gram‑positive pathogens, the carbothioamide's 4‑fold lower MIC relative to the carboxamide analog [1] positions it as the superior starting scaffold. The thioamide functionality additionally allows for downstream diversification via S‑alkylation or metal‑catalyzed cross‑coupling, expanding access to novel chemotypes not attainable from carboxamide precursors [2].

CNS‑Penetrant Lead Discovery Leveraging Elevated Lipophilicity

When the biological target resides in the central nervous system, the carbothioamide's +0.7 clogP advantage and predicted 1.7‑fold higher passive permeability [1] make it the preferred choice for initial blood‑brain barrier penetration assessment. This differentiation is particularly relevant for neuroinflammation or neurodegenerative disease models where rapid CNS entry is critical for efficacy readouts.

Oxidative Stress Pathway Probing in Cellular Models

For researchers investigating Nrf2/ARE activation or mitochondrial ROS production, the carbothioamide's 2.3‑fold stronger DPPH radical quenching [1] provides a more robust antioxidant signal, enabling clearer dose‑response relationships and reducing the likelihood of false negatives in reporter‑gene assays.

Cost‑Sensitive Analog Generation for Academic SAR Studies

With a 25‑percentage‑point higher synthetic yield from a common intermediate [1], the carbothioamide is the more economical choice for laboratories requiring gram quantities for extensive derivatization. The robust, scalable thiocyanation protocol minimizes purification overhead, accelerating the SAR feedback cycle in academic settings.

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